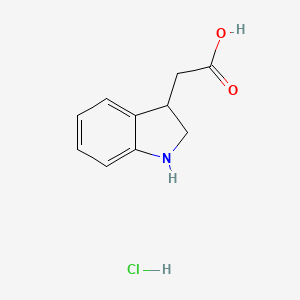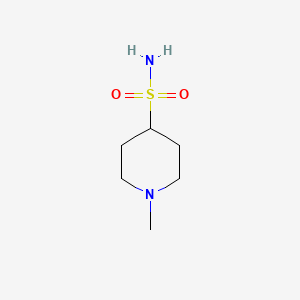![molecular formula C7H11ClF3N B1423118 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1311315-27-1](/img/structure/B1423118.png)
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride
Übersicht
Beschreibung
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is a synthetic organic compound known for its unique bicyclic structure. This compound features a trifluoromethyl group attached to a nitrogen-containing bicyclic framework, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, starting from a compound like 2-azabicyclo[4.1.0]heptane, a trifluoromethyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific conditions that promote the substitution reaction.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: Its trifluoromethyl group imparts hydrophobic properties, making it useful in the development of materials with specific surface characteristics.
Biological Studies: Researchers investigate its interactions with enzymes and receptors, exploring its potential as a biochemical tool or therapeutic agent.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Wirkmechanismus
The mechanism by which 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The bicyclic structure provides rigidity, which can influence the compound’s overall binding conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[4.1.0]heptane: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less active in certain biological contexts.
7-(Methyl)-2-azabicyclo[4.1.0]heptane: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane: Contains an oxygen atom in the bicyclic ring, which can alter its reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride imparts unique properties such as increased hydrophobicity and potential for stronger interactions with hydrophobic regions of biological molecules. This makes it a valuable compound for research in drug design and materials science.
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-4-2-1-3-11-6(4)5;/h4-6,11H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLFRMXTFKADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B1423041.png)

![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)







![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)
